2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound with the molecular formula C10H12F3N3O5. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a nitro group and a trifluoropropoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Trifluoropropoxylation: The trifluoropropoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the trifluoropropoxy moiety.
Final Coupling: The final step involves coupling the substituted pyrazole with 2-methylpropanoic acid using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Reduction: The compound can be oxidized to form different oxidation states of the pyrazole ring or the trifluoropropoxy group.
Substitution: The trifluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Oxidized Pyrazoles: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoropropoxy groups.
Mechanism of Action
The mechanism of action of 2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the trifluoropropoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-[4-nitro-1H-pyrazol-1-yl]propanoic acid: Lacks the trifluoropropoxy group, which may result in different chemical and biological properties.
2-methyl-2-[4-amino-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid: The amino group instead of the nitro group can lead to different reactivity and biological activity.
2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid: The shorter trifluoroethoxy group may affect the compound’s properties compared to the trifluoropropoxy group.
Uniqueness
The presence of both the nitro and trifluoropropoxy groups in 2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid imparts unique chemical and physical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-9(2,8(17)18)15-5-6(16(19)20)7(14-15)21-4-3-10(11,12)13/h5H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQXGZHJYHWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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